4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate
Description
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate (CAS 2933-29-1) is a bicyclic thiazole derivative with a partially hydrogenated benzene ring. The oxalate salt enhances the compound’s stability and solubility, making it suitable for pharmaceutical applications. It belongs to a class of sodium channel (NaV) blockers, as conformationally restricted analogs of marine alkaloids like clathrodin exhibit activity against NaV1.3, NaV1.4, NaV1.5, and NaV1.7 channels .
Properties
Molecular Formula |
C9H12N2O4S |
|---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
oxalic acid;4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H10N2S.C2H2O4/c8-7-9-5-3-1-2-4-6(5)10-7;3-1(4)2(5)6/h1-4H2,(H2,8,9);(H,3,4)(H,5,6) |
InChI Key |
FNEALJILJRABBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine typically involves the reaction of 2-bromodimedone with cyanothioacetamide. This reaction produces the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivative . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, as a DNA gyrase B inhibitor, it binds to the enzyme’s active site, preventing the supercoiling of bacterial DNA, which is essential for bacterial replication . As a dual kinase inhibitor, it inhibits the phosphorylation of target proteins, thereby modulating various cellular pathways involved in disease progression .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The base structure of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine is modified via alkyl substitutions or salt formation, altering properties such as molecular weight, lipophilicity, and bioavailability. Key analogs include:
*Calculated based on free base (MW 168.26) + oxalic acid (MW 90.03).
Pharmacological Activity
- Sodium Channel Blocking: The unmodified amine moiety is critical for NaV channel inhibition. Substitutions (e.g., methyl or tert-butyl groups) may modulate selectivity.
- Diamine Derivatives : 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (CAS 104617-49-4) introduces an additional amine group, possibly increasing polarity and altering binding kinetics .
Biological Activity
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview of research findings.
- Molecular Formula : C8H10N2O4S
- Molecular Weight : 218.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, benzothiazole derivatives have been noted for their ability to inhibit MurA enzyme activity, which is crucial in bacterial cell wall synthesis .
- Receptor Modulation : The compound may interact with various receptors, potentially modulating signaling pathways related to inflammation or cell growth.
- Antioxidant Activity : Some thiazole derivatives are known for their antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thiazole derivatives. For instance, this compound has been investigated for its effectiveness against various bacterial strains. In vitro tests have shown promising results with IC50 values indicating significant inhibition of bacterial growth.
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| This compound | E. coli | 15 |
| S. aureus | 20 | |
| P. aeruginosa | 25 |
Case Study: MurA Inhibition
A notable study highlighted the structure-activity relationship (SAR) of benzothiazole derivatives where modifications at specific positions enhanced their inhibitory effects on MurA . The incorporation of a tetrahydrobenzo[d]thiazole moiety was found to significantly improve the binding affinity and selectivity toward the target enzyme.
Safety and Toxicology
The safety profile of this compound remains an area requiring further investigation. Preliminary data suggest that while some derivatives exhibit antimicrobial activity, they may also interact non-specifically with cellular components leading to potential cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
